![molecular formula C15H14N2O3S B5738899 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5738899.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly known as CA-074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes.
科学研究应用
CA-074 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and osteoporosis. In cancer, cathepsin B has been shown to play a critical role in tumor progression and metastasis, and CA-074 has been shown to inhibit these processes in preclinical studies. In Alzheimer's disease, cathepsin B has been implicated in the accumulation of amyloid beta plaques, and CA-074 has been shown to reduce amyloid beta levels in animal models. In osteoporosis, cathepsin B has been shown to play a role in bone resorption, and CA-074 has been shown to reduce bone loss in animal models.
作用机制
CA-074 selectively inhibits the activity of cathepsin B by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are critical for a variety of physiological and pathological processes. The inhibition of cathepsin B by CA-074 has been shown to have a variety of downstream effects, including the inhibition of tumor cell invasion and metastasis, the reduction of amyloid beta levels in Alzheimer's disease, and the reduction of bone loss in osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CA-074 are primarily related to the inhibition of cathepsin B activity. In cancer, the inhibition of cathepsin B by CA-074 has been shown to reduce tumor cell invasion and metastasis, as well as induce apoptosis in cancer cells. In Alzheimer's disease, the reduction of amyloid beta levels by CA-074 has been shown to reduce neuronal damage and improve cognitive function. In osteoporosis, the reduction of bone loss by CA-074 has been shown to improve bone density and reduce the risk of fractures.
实验室实验的优点和局限性
The advantages of using CA-074 in lab experiments include its high selectivity for cathepsin B, its well-established synthesis method, and its extensive preclinical data supporting its potential therapeutic applications. The limitations of using CA-074 in lab experiments include its low solubility in aqueous solutions, its potential for off-target effects on other cysteine proteases, and the need for further studies to establish its safety and efficacy in clinical trials.
未来方向
For the study of CA-074 include the development of more potent and selective inhibitors of cathepsin B, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory disorders and infectious diseases. Additionally, further studies are needed to elucidate the downstream effects of cathepsin B inhibition by CA-074 and to identify potential biomarkers for patient selection and monitoring in clinical trials.
合成方法
The synthesis of CA-074 involves the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the addition of 2-aminophenol and carbon disulfide to form the corresponding thiourea. The final step involves the reaction of the thiourea with 2-chloro-N-(2-hydroxyphenyl)acetamide to form CA-074. The purity of the synthesized compound can be confirmed by HPLC and NMR spectroscopy.
属性
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-11-6-4-5-10(9-11)14(19)17-15(21)16-12-7-2-3-8-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFVPAAXTHAFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

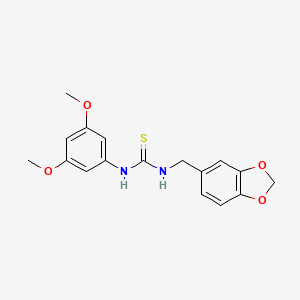
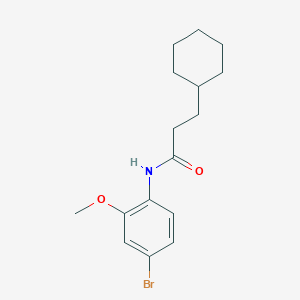
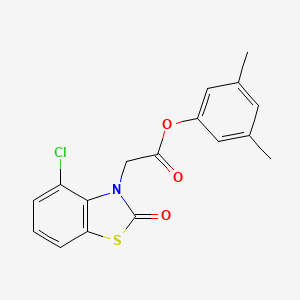
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5738839.png)
![3-chloro-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5738850.png)
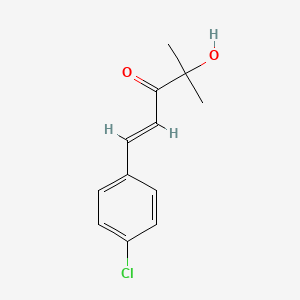
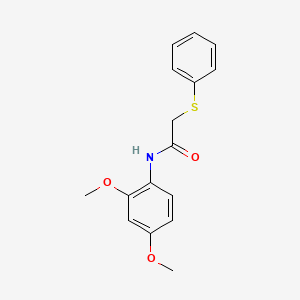
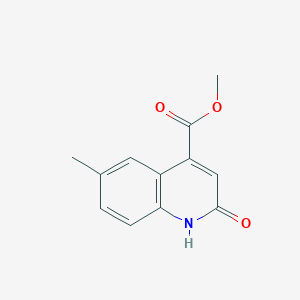
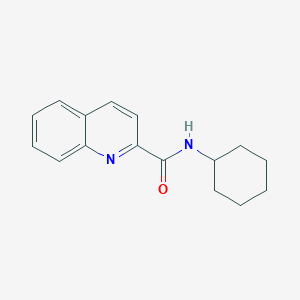
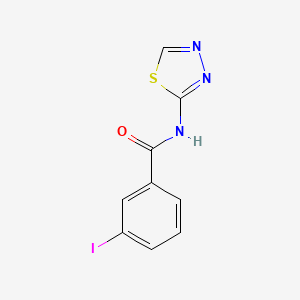
![N-[3-(3,4-dimethylbenzoyl)phenyl]propanamide](/img/structure/B5738888.png)
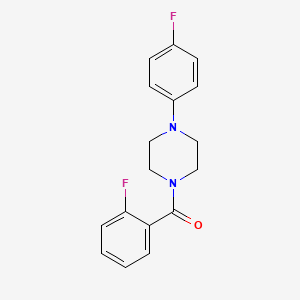
![2-[(4-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5738900.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5738902.png)